Hitci

Description

Properties

CAS No. |

19764-96-6 |

|---|---|

Molecular Formula |

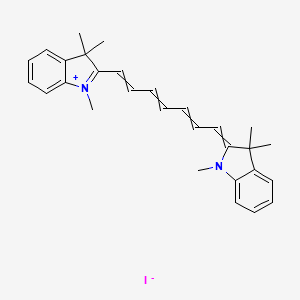

C29H33IN2 |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole iodide |

InChI |

InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1 |

InChI Key |

JKXWXYURKUEZHV-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |

Other CAS No. |

19764-96-6 |

physical_description |

Green to gold-brown powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Hitci Dye in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a near-infrared (NIR) fluorescent dye belonging to the indotricarbocyanine family. Its unique photophysical properties, including strong absorption and emission in the NIR spectrum (typically around 750-850 nm), have positioned it as a valuable tool in a diverse range of research applications. This technical guide provides a comprehensive overview of this compound's primary uses, detailing its application in fluorescence imaging, as a non-covalent protein label, and as a photosensitizer in photodynamic therapy (PDT). The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its effective implementation in the laboratory.

Core Applications and Mechanisms of Action

This compound's utility in research stems from its distinct characteristics:

-

Near-Infrared Fluorescence: Operating within the NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence from biological samples, leading to improved signal-to-noise ratios in imaging applications.

-

Environmental Sensitivity: The fluorescence properties of this compound can change upon interaction with its local environment, such as binding to proteins, which can be harnessed for labeling and sensing applications[1].

-

Photochemical Reactivity: Upon excitation with light of a specific wavelength, this compound can generate reactive oxygen species (ROS), a property that is exploited in photodynamic therapy for the targeted destruction of cancer cells.

The primary research applications of this compound dye include:

-

Fluorescent Imaging and Cellular Staining: As a fluorescent probe for imaging cells and tissues in the NIR spectrum.

-

Non-covalent Protein Labeling: For the analysis of proteins using techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF).

-

Photosensitizer in Photodynamic Therapy (PDT): For inducing cell death in cancer cells through the light-activated generation of cytotoxic ROS.

Data Presentation: Photophysical Properties of this compound Dye

The photophysical properties of this compound are crucial for its application in fluorescence-based techniques. These properties can be influenced by the solvent environment and conjugation to biomolecules.

| Property | Value | Solvent/Condition | Reference |

| Absorption Maximum (λabs) | ~740 nm | Ethanol | [2] |

| Emission Maximum (λem) | ~790 nm | Ethanol | [2] |

| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | Indotricarbocyanine dyes can have ε in the range of 157,000–226,000 M⁻¹cm⁻¹ in methanol. | [3] |

| Fluorescence Quantum Yield (η) | ~40% | Ethanol, Methanol, Acetone | [2] |

| Radiative Lifetime (τr) | 4.2 ± 0.2 ns | Ethanol, Methanol, Acetone | |

| Fluorescence Lifetime (τ) | 1.7 ± 0.3 ns | Ethanol, Methanol, Acetone |

Note: The photophysical properties of this compound, particularly its quantum yield and fluorescence lifetime, can be altered upon binding to proteins. For instance, studies on other indotricarbocyanine dyes have shown an increase in fluorescence decay time upon complexation with proteins. Researchers should characterize the specific properties of this compound in their experimental system.

Experimental Protocols

Cellular Imaging with this compound Dye

This protocol provides a general framework for staining live or fixed cells with this compound for fluorescence microscopy. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

This compound dye stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining in fixed cells

-

Mounting medium with an antifade reagent

-

Glass coverslips and microscope slides

Protocol:

-

Cell Preparation:

-

Live-cell imaging: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Fixed-cell imaging: Seed cells on coverslips, allow them to adhere, and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. For intracellular targets, permeabilize with 0.1% Triton X-100 for 10 minutes and wash three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound in cell culture medium (for live cells) or PBS (for fixed cells). A starting concentration range of 1-10 µM is recommended.

-

Remove the culture medium/PBS from the cells and add the this compound staining solution.

-

Incubate for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells) to remove unbound dye.

-

-

Mounting and Imaging:

-

For live cells, add fresh culture medium and image immediately.

-

For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR spectrum (Excitation: ~740 nm, Emission: ~790 nm).

-

References

Unveiling the Spectroscopic Profile of HITCI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and characteristics of the near-infrared (NIR) cyanine dye, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI). Renowned for its applications as a laser dye and a fluorescent probe in biological imaging, a thorough understanding of its spectroscopic behavior is paramount for its effective utilization.[1] This document outlines its core spectral characteristics, provides detailed experimental protocols for its analysis, and visualizes key processes to facilitate a deeper understanding.

Core Spectral Properties of this compound

The spectral behavior of this compound is intrinsically linked to its molecular structure and the surrounding solvent environment. Key quantitative parameters are summarized in the tables below.

Quantitative Spectral Data

The absorption and emission maxima of this compound exhibit a dependence on the solvent used. The following table summarizes key spectral properties in common solvents.

| Property | Methanol | Ethanol | DMSO | Reference(s) |

| Absorption Maximum (λmax) | 740 nm | 744 nm[2] | 751 nm | [1] |

| Emission Maximum (λem) | 778 nm | 780 nm[3] | 792 nm | [3] |

| Molar Extinction Coefficient (ε) | 2.16 x 105 L·mol-1·cm-1 | Not specified | Not specified | |

| Fluorescence Lifetime (τ) | 800 ps | 1.7 ± 0.3 ns | Not specified | |

| Quantum Yield (Φ) | Not specified | Not specified | Not specified | |

| Stokes Shift | 38 nm | 36 nm | 41 nm |

General Characteristics

-

Appearance: Brown crystalline solid.

-

Solubility: Soluble in methanol, ethanol, and DMSO.

-

Chemical Formula: C₂₉H₃₃IN₂

-

Molecular Weight: 536.49 g/mol

Photostability

The photostability of cyanine dyes, including this compound, is a critical parameter for applications involving prolonged light exposure, such as fluorescence microscopy and in vivo imaging. The photobleaching of cyanine dyes often occurs from the excited triplet state's interaction with molecular oxygen, leading to the formation of reactive oxygen species that can degrade the dye. Factors influencing photostability include:

-

Excitation Light Intensity: Higher intensity accelerates photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen is a key factor in photodegradation.

-

Solvent Environment: The choice of solvent can impact the rate of non-radiative decay pathways and photobleaching.

Experimental Protocols

Detailed methodologies for characterizing the spectral properties of this compound are provided below. These protocols are based on standard spectroscopic techniques for cyanine dyes.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Materials:

-

This compound dye

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻³ M. Due to the high molar absorptivity of cyanine dyes, this stock solution will be highly concentrated.

-

Working Solution Preparation: Dilute the stock solution to a working concentration (in the range of 10⁻⁸ to 10⁻⁵ M) to ensure that the maximum absorbance falls within the linear range of the instrument (typically below 1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Record a baseline spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Fill a second quartz cuvette with the this compound working solution. Place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 400-900 nm) to obtain the full absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). If the concentration is accurately known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Instrumentation: A spectrofluorometer.

Materials:

-

This compound working solution (prepared as for UV-Vis spectroscopy)

-

Spectroscopic grade solvent

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a blank scan to subtract any background fluorescence from the solvent or cuvette.

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound working solution.

-

Data Acquisition: Scan a range of emission wavelengths starting from slightly longer than the excitation wavelength to beyond the expected emission peak (e.g., 750-900 nm for excitation at 744 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The Stokes shift can be calculated as the difference between λem and λmax.

Photostability Assessment

Objective: To evaluate the photostability of this compound under specific illumination conditions. This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

Instrumentation:

-

A controlled light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

UV-Vis spectrophotometer or spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent and place it in a transparent container. Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.

-

Exposure: Expose the sample to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The dark control should be placed alongside the test sample.

-

Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

-

Spectral Measurement: Record the absorption or fluorescence spectrum of the aliquots.

-

Data Analysis: Compare the spectra of the exposed sample over time to the initial spectrum and the dark control. The rate of decrease in absorbance or fluorescence intensity provides a measure of the photostability.

Visualizations

To further elucidate the photophysical processes and experimental workflows, the following diagrams are provided.

Caption: A simplified Jablonski diagram illustrating the electronic transitions of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide): An In-depth Technical Guide to its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a versatile cyanine dye with significant applications in various scientific and biomedical research fields. Its strong absorption and fluorescence in the near-infrared (NIR) region, typically between 700 and 900 nm, make it an invaluable tool for researchers. This spectral window is often referred to as the "biological window" due to the minimal light absorption by endogenous biological components like hemoglobin and water, allowing for deeper tissue penetration of light. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its use as a fluorescent probe for cellular imaging, its role in flow cytometry, its potential in photodynamic therapy, and its established function as a laser dye. This document is intended to serve as a practical resource, offering detailed experimental protocols and quantitative data to aid in the successful application of this compound in research and development.

Core Applications of this compound

The unique photophysical properties of this compound underpin its utility in a range of applications:

-

Fluorescent Probe for Cellular Imaging: this compound is widely used as a fluorescent stain, particularly for the visualization of mitochondria in living cells. As a cationic and lipophilic dye, it readily crosses the plasma membrane and accumulates in mitochondria, driven by the mitochondrial membrane potential. This property makes it an excellent indicator of mitochondrial health and function.

-

Flow Cytometry: The strong fluorescence emission of this compound allows for its use in flow cytometry for the identification and sorting of cells based on mitochondrial membrane potential. This is particularly useful in studies of apoptosis, cell viability, and mitochondrial dysfunction.

-

Photodynamic Therapy (PDT) Photosensitizer (Potential): Like many cyanine dyes, this compound has the potential to act as a photosensitizer in photodynamic therapy. Upon excitation with light of a specific wavelength, it can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells. Its absorption in the NIR region is advantageous for treating deeper tumors.

-

Laser Dye: this compound is a well-established gain medium in dye lasers, capable of producing tunable laser emission in the near-infrared region.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison.

Table 1: Spectral Properties of this compound

| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Maximum (λem, nm) | Stokes Shift (nm) | Reference |

| Methanol | 740 | 2.1 x 10⁵ | 778 | 38 | [1] |

| Ethanol | 744 | - | 780 | 36 | [1] |

| DMSO | 751 | - | 792 | 41 | [1] |

Note: The molar extinction coefficient and fluorescence quantum yield can vary depending on the solvent and local environment. Data for all solvents were not consistently available in the reviewed literature.

Table 2: Laser Performance of this compound

| Pumping Wavelength (nm) | Lasing Wavelength (nm) | Slope Efficiency (%) | Laser Threshold (mJ) | Tuning Range (nm) | Reference |

| 587 | 807 | 22 | 0.3 | 840-860 | [2] |

Note: Laser performance is highly dependent on the laser cavity design, pump source, and dye concentration.

Table 3: Photophysical Parameters (General Cyanine Dyes)

| Parameter | Typical Value Range | Significance |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Efficiency of photon emission after absorption. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Varies significantly | Efficiency of generating cytotoxic singlet oxygen for PDT. |

| Photostability | Moderate | Resistance to photodegradation upon light exposure. |

Experimental Protocols

The following are detailed, adaptable protocols for the key applications of this compound.

Mitochondrial Staining in Live Cells

This protocol is adapted from standard procedures for mitochondrial staining using cationic fluorescent dyes.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., Cy7)

Procedure:

-

Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium. The final concentration typically ranges from 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope. Use excitation and emission wavelengths appropriate for this compound (e.g., excitation ~740 nm, emission ~780 nm).

-

Workflow Diagram:

References

A Technical Guide to Near-Infrared Cyanine Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) cyanine dyes, pivotal tools for in vivo imaging in research and drug development. This document details their core properties, experimental protocols for their use, and their application in visualizing key biological pathways.

Introduction to Near-Infrared (NIR) Imaging with Cyanine Dyes

In vivo fluorescence imaging in the near-infrared (NIR) spectrum, particularly within the "optical window" of biological tissues (roughly 700-1700 nm), offers significant advantages over imaging in the visible range. This is primarily due to the reduced absorption and scattering of NIR light by endogenous chromophores such as hemoglobin and water, as well as lower tissue autofluorescence.[1][2] This results in deeper tissue penetration and a higher signal-to-background ratio, enabling sensitive and non-invasive visualization of biological processes in living organisms.[2]

Cyanine dyes, a class of synthetic polymethine dyes, are among the most widely used fluorophores for NIR imaging.[3][4] Their popularity stems from their high molar extinction coefficients, relatively high quantum yields, and the tunability of their spectral properties by modifying their polymethine chain length. This guide will focus on several key NIR cyanine dyes, providing the necessary data and protocols for their effective implementation in preclinical research.

Properties of Key NIR Cyanine Dyes

The selection of an appropriate NIR cyanine dye is critical for successful in vivo imaging and depends on the specific experimental requirements. The following tables summarize the key photophysical and pharmacokinetic properties of commonly used NIR cyanine dyes.

Photophysical Properties

This table provides a comparative summary of the essential photophysical characteristics of selected NIR cyanine dyes. These parameters are crucial for optimizing imaging setup and predicting dye performance.

| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Indocyanine Green (ICG) | ~800 | ~830 | ~230,000 | Low | ~30 |

| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08-0.12 | ~15 |

| Cyanine 7 (Cy7) | ~750-756 | ~775-779 | >200,000 | Varies (typically high) | ~25 |

| SIDAG | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Values can vary depending on the solvent, conjugation partner, and measurement conditions.

Pharmacokinetic Properties

Understanding the in vivo behavior of NIR cyanine dyes is essential for designing imaging experiments and interpreting the results. This table summarizes the key pharmacokinetic parameters for selected dyes.

| Dye | Plasma Half-life | Primary Clearance Route | Protein Binding |

| Indocyanine Green (ICG) | 150-180 seconds | Hepatobiliary | High (to plasma proteins) |

| IRDye® 800CW | Biphasic, depends on conjugation | Renal (unconjugated) | Low (unconjugated) |

| Cyanine 7 (Cy7) | Short (unconjugated) | Renal (for water-soluble forms) | Varies with formulation |

| SIDAG | 89 ± 15 min | Renal | Lower than ICG |

Experimental Protocols for In Vivo Imaging

The following sections provide detailed methodologies for key experiments involving NIR cyanine dyes for in vivo imaging.

General In Vivo Imaging Workflow

A typical in vivo imaging experiment with NIR cyanine dyes follows a standardized workflow to ensure reproducibility and accuracy.

General workflow for in vivo NIR fluorescence imaging.

Animal Preparation and Anesthesia

Proper animal handling and anesthesia are critical for obtaining high-quality and reproducible imaging data.

-

Animal Models: Common models include subcutaneous or orthotopic tumor xenografts in immunodeficient mice (e.g., BALB/c nude mice).

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before experimentation.

-

Anesthesia:

-

Injectable: A commonly used cocktail is a mixture of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) administered intraperitoneally.

-

Inhalant: Isoflurane (e.g., 2% in oxygen) administered via a nose cone is preferred for longer imaging sessions to maintain a stable plane of anesthesia.

-

-

Hair Removal: Shave the area to be imaged to reduce light scattering and absorption by fur.

-

Temperature Maintenance: Use a warming pad to maintain the animal's body temperature during anesthesia and imaging.

Dye Preparation and Administration

The preparation and administration of the NIR dye conjugate are crucial for achieving optimal biodistribution and targeting.

-

Reconstitution: Reconstitute lyophilized dyes or conjugates in a suitable sterile solvent, such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), following the manufacturer's instructions.

-

Dosage: The optimal dose depends on the dye, the targeting moiety, and the animal model. A typical dose for unconjugated dyes is in the range of 0.375 mg/kg. For antibody conjugates, the dose is often determined based on the amount of antibody (e.g., 0.5 nmoles).

-

Administration Route:

-

Intravenous (i.v.) injection: Typically administered via the tail vein for systemic distribution.

-

Intraperitoneal (i.p.) injection: An alternative for systemic delivery.

-

Intradermal (i.d.) injection: Used for lymphatic imaging.

-

In Vivo Imaging System Setup and Image Acquisition

The imaging system parameters must be optimized to maximize the signal-to-noise ratio.

-

Imaging System: A small animal in vivo imaging system equipped with appropriate excitation light sources (lasers or filtered white light) and a sensitive detector (e.g., cooled CCD camera) is required.

-

Excitation and Emission Filters: Select filters that match the spectral properties of the chosen NIR dye. For example, for IRDye 800CW, an excitation filter around 745 nm and an emission filter around 800 nm would be appropriate.

-

Imaging Parameters:

-

Exposure Time: Adjust to achieve a good signal without saturating the detector.

-

Binning: Can be used to increase sensitivity at the expense of spatial resolution.

-

Field of View (FOV): Adjust to encompass the region of interest.

-

-

Image Acquisition:

-

Acquire a baseline (pre-injection) image to assess autofluorescence.

-

Acquire images at multiple time points post-injection to monitor the pharmacokinetics and tumor uptake of the probe.

-

Image Analysis

Quantitative analysis of the acquired images is necessary to determine the extent of probe accumulation and targeting.

-

Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., adjacent normal tissue).

-

Quantification: Measure the mean fluorescence intensity within the ROIs.

-

Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI. A higher TBR indicates better target-specific accumulation.

Visualization of Signaling Pathways

NIR cyanine dyes conjugated to targeting moieties (e.g., antibodies, peptides) can be used to visualize and quantify the expression of key molecules in signaling pathways in vivo.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. NIR dye-conjugated antibodies, such as Cetuximab-IRDye800CW, can be used to image EGFR expression.

EGFR signaling pathway targeted by a NIR dye conjugate.

VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors are crucial for tumor angiogenesis. Probes based on VEGF conjugated to NIR dyes can visualize angiogenic vasculature.

VEGF signaling in angiogenesis visualized with a NIR probe.

Cathepsin B Activity Imaging

Cathepsin B is a protease that is often overexpressed in tumors. "Smart" activatable probes, where the NIR dye fluorescence is initially quenched and then restored upon cleavage by Cathepsin B, can be used to image its activity.

Imaging Cathepsin B activity with an activatable NIR probe.

Conclusion

Near-infrared cyanine dyes are powerful and versatile tools for in vivo molecular imaging. Their favorable spectral properties enable sensitive, deep-tissue visualization of biological processes in living organisms. By understanding their photophysical and pharmacokinetic properties, and by following standardized experimental protocols, researchers can effectively utilize these dyes to advance our understanding of disease and to accelerate the development of new therapeutics. The ability to conjugate these dyes to targeting moieties further enhances their utility, allowing for the specific visualization of key signaling pathways involved in cancer and other diseases.

References

An In-depth Technical Guide to Hitci as a Laser Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hitci, or 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide, is a polymethine dye belonging to the cyanine family. It is widely recognized for its applications as a laser dye in the near-infrared (NIR) region of the electromagnetic spectrum. Its favorable photophysical properties, including a strong absorption cross-section and relatively high fluorescence quantum yield in suitable solvents, make it an efficient gain medium for tunable lasers. This technical guide provides a comprehensive overview of this compound's properties, experimental protocols for its use as a laser dye, and relevant safety information.

Photophysical and Laser Properties of this compound

The performance of this compound as a laser dye is intrinsically linked to its photophysical characteristics. These properties can be influenced by the solvent environment. A summary of key quantitative data is presented below.

Spectroscopic Properties

The absorption and emission spectra of this compound are characterized by a prominent peak in the near-infrared region. The exact position of these peaks is solvent-dependent.

| Solvent | Absorption Maximum (λ_max_abs) | Fluorescence Maximum (λ_max_fl) |

| Methanol (MeOH) | 740 nm | 778 nm |

| Ethanol (EtOH) | 740 nm | 778 nm |

| Dimethyl Sulfoxide (DMSO) | 751 nm | 792 nm |

Photophysical Parameters

Key parameters that determine the efficiency of a laser dye include its fluorescence lifetime and quantum yield.

| Solvent | Fluorescence Lifetime (τ_f_) | Radiative Lifetime (τ_r_) | Fluorescence Quantum Yield (Φ_f_) |

| Ethanol | 1.7 ± 0.3 ns | 4.2 ± 0.2 ns | ~40% |

| Methanol | ~1.7 ns | - | ~40% |

| Acetone | ~1.7 ns | - | ~40% |

Laser Performance Characteristics

The lasing performance of this compound has been characterized under specific experimental conditions.

| Parameter | Value | Conditions |

| Lasing Wavelength Range | 840 - 860 nm | Tunable operation |

| Center Lasing Wavelength | 807 nm | In ethanol, with a broadband cavity |

| Lasing Threshold | ~0.3 mJ/pulse | Pumped at 587 nm in ethanol |

| Slope Efficiency | ~22% | Pumped at 587 nm in ethanol |

Experimental Protocols

The following sections provide a detailed methodology for the preparation and use of this compound as a laser dye.

Materials and Equipment

-

This compound dye (high purity)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Ultrasonic bath

-

Syringe filters (0.22 µm pore size)

-

Quartz cuvette or dye cell

-

Pump laser (e.g., frequency-doubled Nd:YAG laser)

-

Laser cavity components (mirrors, tuning element like a diffraction grating)

-

Optical power meter

-

Spectrometer

Dye Solution Preparation

-

Determine the desired concentration. A typical starting concentration for this compound in a laser oscillator is in the range of 10⁻⁴ to 10⁻³ M. For amplifier stages, a lower concentration of approximately one-third of the oscillator concentration is recommended.[1]

-

Weigh the this compound dye powder accurately using an analytical balance in a fume hood.

-

Dissolve the dye in the chosen spectroscopic grade solvent in a clean volumetric flask. The use of an ultrasonic bath can aid in the dissolution of the dye. For DMSO, ultrasonic assistance is often necessary.

-

Ensure complete dissolution by visually inspecting the solution for any solid particles.

-

Filter the dye solution using a syringe filter (0.22 µm) to remove any dust or undissolved particles that could act as scattering centers and degrade laser performance.

-

Store the solution in a tightly sealed, light-protected container. For long-term storage, it is recommended to store the solution at low temperatures (-20°C for up to a month or -80°C for up to six months) to minimize degradation.[2]

Laser Cavity Setup and Operation

A typical setup for a this compound dye laser involves optically pumping the dye solution within a resonant cavity. The following workflow outlines the general procedure.

-

Pump Source: A pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), is a common choice for pumping this compound. The pump beam should be focused into the dye cell to create a population inversion.

-

Dye Cell: A quartz cuvette is typically used to hold the this compound solution. The cuvette should be positioned within the laser cavity.

-

Resonant Cavity: The laser cavity consists of two mirrors: a high reflector and an output coupler. For wavelength tuning, the high reflector can be replaced with a diffraction grating in a Littrow or grazing-incidence configuration.

-

Alignment: Careful alignment of the pump beam and the cavity mirrors is crucial for achieving efficient laser operation.

-

Tuning: If a diffraction grating is used, the output wavelength can be tuned by rotating the grating.

-

Output Measurement: The output of the dye laser can be characterized using a power meter and a spectrometer to measure the output power and wavelength, respectively.

Safety Precautions

Working with this compound dye and the associated laser setup requires adherence to strict safety protocols.

-

Handling the Dye: this compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.

-

Solvent Hazards: The solvents used to dissolve this compound (e.g., ethanol, methanol, DMSO) are flammable and can be toxic. Handle them in a well-ventilated area and away from ignition sources.

-

Laser Safety: The pump laser and the resulting this compound dye laser beam are hazardous. Appropriate laser safety goggles that provide protection for the specific wavelengths being used must be worn at all times. The laser beam path should be enclosed whenever possible, and all personnel in the vicinity should be aware of the laser operation.

-

Waste Disposal: Dispose of this compound solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Logical Relationships in Laser Operation

The operation of a dye laser is governed by the interplay of several factors, from the initial pumping of the dye molecules to the final emission of a coherent laser beam. The following diagram illustrates these logical relationships.

Conclusion

This compound is a versatile and efficient laser dye for the near-infrared region. By understanding its photophysical properties and following established experimental protocols, researchers can effectively utilize this compound to generate tunable laser radiation for a wide range of applications in spectroscopy, materials science, and biomedical research. Adherence to proper safety procedures is paramount when working with this dye and the associated laser systems.

References

A Technical Guide to Advanced Microscopy: Principles and Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles of advanced microscopy techniques. This guide will explore the foundational concepts of fluorescence and electron microscopy, with a particular focus on correlative methodologies that bridge the gap between functional and ultrastructural analysis. We will also delve into the characteristics of near-infrared fluorescent probes, such as the indotricarbocyanine dye HITCI, and their applications in cellular imaging.

Core Principles of Fluorescence Microscopy

Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to visualize specific molecules or structures within a sample.[1][2] The basic principle involves exciting a fluorescent molecule (fluorophore) with light of a specific wavelength, which then emits light at a longer wavelength. This emitted light is captured to generate an image.[1]

A standard fluorescence microscope consists of a light source, an excitation filter to select the desired wavelength for excitation, a dichroic mirror to direct the excitation light to the sample and separate the emitted light, and an emission filter to allow only the emitted light to pass to the detector.[1]

Live-Cell Imaging

A significant application of fluorescence microscopy is live-cell imaging, which allows for the real-time observation of dynamic cellular processes.[3] To maintain cell viability during imaging, specialized environmental chambers are used to control temperature, humidity, and CO2 levels.

Key considerations for live-cell imaging include:

-

Non-invasive imaging: Minimizing phototoxicity and photobleaching to avoid altering cellular functions.

-

Contrast enhancement: Utilizing techniques like phase contrast or differential interference contrast (DIC) in conjunction with fluorescence to visualize overall cell morphology.

-

Time-lapse imaging: Acquiring images at regular intervals to study cellular dynamics over time.

The this compound Dye: A Near-Infrared Fluorescent Probe

This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a positively charged indotricarbocyanine dye that is commonly used as a laser dye in the near-infrared (NIR) spectrum. Its photophysical properties make it a subject of interest for various biological imaging applications.

Photophysical Properties of this compound

The absorption and fluorescence of this compound are dependent on the solvent environment. These properties are crucial for its application in microscopy, as they determine the optimal excitation and emission settings.

| Property | Solvent | Wavelength (nm) |

| Absorption Maximum | Methanol (MeOH) | 740 |

| Ethanol (EtOH) | 740 | |

| Dimethyl sulfoxide (DMSO) | 751 | |

| Fluorescence Maximum | Methanol (MeOH) | 778 |

| Ethanol (EtOH) | 778 | |

| Dimethyl sulfoxide (DMSO) | 792 |

Data compiled from available research on this compound's spectral properties.

Mechanism of Action and Applications

This compound is a lipophilic cationic dye, and its fluorescence properties can change upon binding to proteins. This characteristic can be exploited for staining cellular components. As an indotricarbocyanine dye, it belongs to a class of molecules used as biological labels. The photophysical behavior of cyanine dyes, including this compound, involves the transition of electrons between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon light absorption.

While detailed, standardized protocols for using this compound in routine cell microscopy are not widely published, a general cell staining protocol can be adapted from standard procedures for fluorescent dyes.

General Experimental Protocol for Cell Staining with a Fluorescent Dye

This protocol provides a general framework for staining live or fixed cells with a fluorescent dye like this compound.

-

Cell Preparation: Culture cells on coverslips or in imaging dishes to an appropriate confluency.

-

Dye Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a physiologically compatible buffer or cell culture medium to the desired working concentration.

-

Staining:

-

For live cells: Incubate the cells with the dye-containing medium for a specific duration (e.g., 15-30 minutes) at 37°C.

-

For fixed cells: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), permeabilize if necessary (e.g., with Triton X-100), and then incubate with the dye solution.

-

-

Washing: Gently wash the cells with buffer (e.g., PBS) to remove unbound dye and reduce background fluorescence.

-

Imaging: Mount the coverslips on a slide with an appropriate mounting medium and image using a fluorescence microscope with the corresponding filter sets for the dye's excitation and emission wavelengths.

Advanced Microscopy Techniques: Correlative Light and Electron Microscopy (CLEM)

To gain a more comprehensive understanding of cellular structure and function, researchers often need to combine the advantages of different microscopy techniques. Correlative Light and Electron Microscopy (CLEM) is a powerful approach that integrates fluorescence microscopy with the high-resolution imaging of electron microscopy (EM). This allows for the identification of specific molecules or events with fluorescence, followed by the detailed ultrastructural analysis of the same region using EM.

Hitachi's MirrorCLEM system is an example of a platform designed to streamline the CLEM workflow. It simplifies the process of locating the same area of interest in both the light microscope (LM) and the electron microscope (EM).

The CLEM Workflow

The general workflow for a CLEM experiment involves several key steps:

-

Sample Preparation: The sample must be prepared in a way that preserves both the fluorescence signal and the ultrastructural integrity for EM analysis.

-

Light Microscopy (LM) Imaging: The sample is first observed under a fluorescence microscope to identify and capture images of the regions of interest based on the fluorescent labels.

-

Image Correlation and Alignment: The LM images are used as a map to locate the same region in the electron microscope. This often involves using fiduciary markers or software-based image alignment.

-

Electron Microscopy (EM) Imaging: The region of interest is then imaged at high resolution using an SEM or TEM to reveal the detailed ultrastructure.

-

Image Overlay and Analysis: The LM and EM images are overlaid to correlate the functional information from the fluorescence signal with the structural context provided by the electron micrograph.

Signaling Pathway Analysis through Advanced Microscopy

Advanced microscopy techniques are instrumental in elucidating complex signaling pathways within cells. By using fluorescently tagged proteins, researchers can visualize the localization, interaction, and dynamics of signaling molecules in real-time.

For example, a study on a generic kinase signaling pathway might involve:

-

Fluorescent Labeling: Genetically encoding a fluorescent protein (e.g., GFP) to the kinase of interest and its downstream substrate.

-

Live-Cell Imaging: Stimulating the signaling pathway and using live-cell imaging to track the translocation of the kinase from the cytoplasm to the nucleus.

-

FRET Analysis: Using Förster Resonance Energy Transfer (FRET) microscopy to detect the interaction between the kinase and its substrate.

-

CLEM for Ultrastructural Context: If the signaling complex is associated with a specific organelle, CLEM can be used to visualize the complex in its precise subcellular location.

References

In-Depth Technical Guide to the Safe Handling and Application of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide (HITCI) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and core applications of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI) powder, a cyanine dye widely utilized in research and development for its fluorescent properties.

Chemical and Physical Properties

This compound is a solid, dark-colored powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | HITC, 2-[7-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-3H-indolium iodide | |

| CAS Number | 19764-96-6 | |

| Molecular Formula | C₂₉H₃₃IN₂ | |

| Molecular Weight | 536.49 g/mol | |

| Melting Point | 198 °C (decomposes) | |

| Appearance | Brown or dark green solid powder | |

| λmax (in Ethanol) | 740 - 744 nm | |

| Fluorescence (in Ethanol) | Emission peak around 807 nm | |

| Solubility | Soluble in ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Insoluble in water. |

Safety and Hazard Information

This compound powder is classified as a hazardous substance. All personnel handling this material must be thoroughly familiar with its potential hazards and follow all recommended safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet

Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich Safety Data Sheet

Handling and Storage Procedures

Proper handling and storage of this compound powder are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Engineering Controls : Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear nitrile rubber gloves.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator for powders.

-

Body Protection : Wear a lab coat and appropriate protective clothing.

-

-

Handling : Avoid generating dust. Use non-sparking tools for handling the powder. Ensure all equipment is properly grounded to prevent static discharge.

-

Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

Spill Response : In case of a spill, avoid creating dust. Moisten the spilled powder with a damp cloth or paper towel and carefully scoop it into a sealed container for disposal. Clean the spill area thoroughly with soap and water.

Experimental Protocols and Applications

This compound is primarily used as a fluorescent label and laser dye. Its lipophilic nature makes it suitable for staining cell membranes and mitochondria in living cells.

Spectroscopic Analysis

A common application of this compound is in spectroscopic studies. The following is a general protocol for preparing a solution for UV-Visible absorption and fluorescence spectroscopy.

Methodology:

-

Solution Preparation : Prepare a stock solution of this compound in a suitable solvent such as ethanol, DMF, or DMSO. A typical concentration for spectroscopic analysis is in the micromolar range.

-

UV-Visible Spectroscopy :

-

Use a calibrated spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 500-800 nm) to determine the absorption maximum (λmax). The expected λmax in ethanol is approximately 744 nm.

-

-

Fluorescence Spectroscopy :

-

Use a calibrated spectrofluorometer.

-

Excite the sample at or near its absorption maximum.

-

Scan the emission spectrum to determine the fluorescence maximum. The fluorescence emission peak in ethanol is around 807 nm.

-

Cellular Staining (Mitochondria)

This compound can be used as a fluorescent probe to stain the mitochondria of living cells due to its lipophilic and cationic nature, allowing it to accumulate in the mitochondrial membrane.

Methodology:

-

Cell Culture : Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

-

Staining Solution Preparation : Prepare a fresh staining solution by diluting the this compound stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.

-

Cell Staining :

-

Remove the culture medium from the cells.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with a warm phosphate-buffered saline (PBS) or culture medium.

-

-

Imaging :

-

Add fresh, warm culture medium to the cells.

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~740 nm, Emission: ~800 nm).

-

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The available data from safety data sheets indicate that it is an irritant to the skin, eyes, and respiratory system. Chronic exposure may have adverse effects. It is imperative to handle this compound with care and avoid direct contact, inhalation, and ingestion.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction or modulation of cellular signaling pathways by this compound. Its primary role in a biological context is as a fluorescent probe for imaging, where it is assumed to be biologically passive at the concentrations used for staining. Researchers should be aware that, like many fluorescent dyes, high concentrations or prolonged exposure could potentially lead to phototoxicity or other off-target effects that might interfere with normal cellular processes.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound powder and adhere to all institutional and governmental safety regulations.

Technical Guide to Labeling Proteins and Peptides with HITCI Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a fluorescent dye belonging to the cyanine family, known for its absorption and emission in the near-infrared (NIR) spectrum. This property makes it particularly valuable for biological imaging applications, as NIR light can penetrate tissues more deeply with reduced background autofluorescence compared to visible light. While this compound is commercially available, it is typically supplied in a non-reactive form, making it suitable for non-covalent labeling of proteins and peptides. This guide provides an in-depth overview of this compound's properties and detailed protocols for its use in labeling biomolecules. For applications requiring stable, covalent conjugation, a general protocol for using an amine-reactive NIR cyanine dye, which is spectrally similar to this compound, is also provided.

Core Properties of this compound Dye

This compound's photophysical characteristics are crucial for its application in fluorescence-based assays. The following table summarizes its key quantitative properties.

| Property | Value | Solvent |

| Molar Mass | 536.49 g/mol | - |

| Absorption Maximum (λmax) | 740 nm | Methanol, Ethanol |

| 751 nm | DMSO | |

| Emission Maximum (λem) | 778 nm | Methanol, Ethanol |

| 792 nm | DMSO | |

| Molar Extinction Coefficient (ε) | 216,000 cm-1M-1 | Methanol |

| Fluorescence Quantum Yield (Φf) | 0.283[1] | Ethanol |

Experimental Protocols

Non-Covalent Labeling of Proteins with this compound

This protocol is designed for the formation of a complex between this compound and a protein of interest through non-covalent interactions, such as hydrophobic and electrostatic forces. This method is rapid and avoids chemical modification of the protein.

Materials:

-

This compound dye

-

Protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Spectrophotometer and fluorometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a final concentration of 1 mM. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

-

Prepare the protein solution: Dissolve the protein of interest in PBS to a concentration of 1-5 mg/mL. If the protein is already in solution, dialyze it against PBS to remove any interfering substances.

-

Labeling reaction:

-

In a microcentrifuge tube, add the desired amount of protein solution.

-

Add the this compound stock solution to the protein solution to achieve the desired final dye-to-protein molar ratio. A starting point could be a 5:1 molar excess of this compound.

-

Gently mix the solution by pipetting or brief vortexing.

-

Incubate the mixture for 30 minutes at room temperature, protected from light.

-

-

Characterization of the complex:

-

Measure the absorbance spectrum of the this compound-protein complex to identify any spectral shifts compared to the free dye.

-

Measure the fluorescence emission spectrum to confirm the formation of the fluorescent complex.

-

-

Application: The non-covalently labeled protein is now ready for use in applications such as capillary electrophoresis or fluorescence-based binding assays. Note that the complex may dissociate over time or with changes in buffer conditions.

Covalent Labeling of Proteins with an Amine-Reactive NIR Dye (e.g., Cy7 NHS Ester)

For applications requiring a stable, covalent bond between the dye and the protein, an amine-reactive derivative of a spectrally similar NIR dye is recommended. N-hydroxysuccinimide (NHS) esters are commonly used to label primary amines on proteins (N-terminus and lysine residues).

Materials:

-

Amine-reactive NIR dye (e.g., Cy7 NHS ester)

-

Protein of interest (in an amine-free buffer)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare the protein solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Prepare the dye stock solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling reaction:

-

Slowly add the dye solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of dye per mole of protein.[2]

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quench the reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

-

Purify the conjugate: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS or another suitable storage buffer. The labeled protein will elute in the initial fractions.

-

Determine the degree of labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~750 nm for Cy7).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The ratio of these concentrations gives the DOL.

-

Visualizations

Covalent Labeling of a Protein with an NHS Ester Dye

Caption: Covalent bond formation between a protein's primary amine and an NHS ester dye.

Experimental Workflow: Indirect Immunofluorescence

Caption: A typical workflow for indirect immunofluorescence using a labeled secondary antibody.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with Carbocyanine Dyes

Topic: Carbocyanine Dye Staining Protocol for Live Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbocyanine dyes are a class of fluorescent molecules widely utilized in life sciences for the staining of cells and tissues. This application note provides a detailed protocol for staining live cells using a representative carbocyanine dye, DiIC1(5), which is particularly useful for monitoring mitochondrial membrane potential. While the user inquired about "Hitci dye," specific live-cell staining protocols for this particular indotricarbocyanine are not as established. However, DiIC1(5) belongs to the same family of dyes and serves as an excellent, well-documented alternative for live-cell imaging applications.[1][2]

The protocol herein is designed to be a comprehensive guide for researchers, offering step-by-step instructions, data presentation guidelines, and visual aids to ensure successful and reproducible live-cell staining experiments.

Principle and Mechanism of Action

Carbocyanine dyes with short alkyl chains, when used at nanomolar concentrations, accumulate in the mitochondria of living cells.[1] This accumulation is driven by the mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the mitochondrial inner membrane maintains a significant electrochemical gradient, with a negative charge on the inside. Cationic carbocyanine dyes, such as DiIC1(5), are electrophoretically drawn into the mitochondrial matrix. Consequently, the intensity of the dye's fluorescence within the mitochondria is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is a key event in apoptosis and cellular stress.[3]

Signaling Pathway and Mechanism Diagram

Caption: Mechanism of mitochondrial staining by potential-dependent carbocyanine dyes.

Data Presentation

The following table summarizes typical experimental parameters for live-cell staining with DiIC1(5). Optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Value | Reference |

| Dye | DiIC1(5) (1,1'-diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide) | [3] |

| Target Organelle | Mitochondria | |

| Working Concentration | 10 - 100 nM | |

| Incubation Time | 15 - 30 minutes | |

| Incubation Temperature | 37°C | |

| Excitation (max) | ~644 nm | |

| Emission (max) | ~665 nm | |

| Control | CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 50 µM |

Experimental Protocols

This section provides a detailed protocol for staining live cells with DiIC1(5) for analysis by fluorescence microscopy or flow cytometry.

Materials

-

DiIC1(5) stock solution (e.g., 10 µM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium (without phenol red for imaging is recommended)

-

Live cells in culture (adherent or suspension)

-

CCCP stock solution (e.g., 50 mM in DMSO) for control

-

Fluorescence microscope with appropriate filters or a flow cytometer

Experimental Workflow Diagram

Caption: General experimental workflow for live-cell staining with DiIC1(5).

Staining Protocol for Adherent Cells (for Microscopy)

-

Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).

-

Prepare Staining Solution: Dilute the DiIC1(5) stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (e.g., 50 nM).

-

Staining: Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): For clearer imaging, you can remove the staining solution and wash the cells once with pre-warmed medium or PBS.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.

Staining Protocol for Suspension Cells (for Flow Cytometry)

-

Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.

-

Prepare Staining Solution: Prepare a 2X working solution of DiIC1(5) in pre-warmed culture medium.

-

Staining: Add an equal volume of the 2X staining solution to the cell suspension to achieve the final desired concentration (e.g., 50 nM).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Control Sample: For a negative control, a separate aliquot of cells can be pre-treated with CCCP (e.g., 50 µM for 5 minutes) before or during dye incubation to disrupt the mitochondrial membrane potential.

-

Analysis: Analyze the stained cells directly by flow cytometry using red excitation and far-red emission channels.

Troubleshooting and Considerations

-

Phototoxicity: Minimize the exposure of stained cells to excitation light to reduce phototoxicity and photobleaching.

-

Dye Concentration: The optimal dye concentration may vary between cell types. It is advisable to perform a concentration titration to determine the lowest effective concentration with minimal background.

-

Buffer Choice: While staining can be performed in complete medium, using a serum-free medium or a buffered salt solution during staining and imaging can reduce background fluorescence.

-

Cytotoxicity: Although used at low concentrations, prolonged exposure to any fluorescent dye can potentially affect cell viability. It is good practice to assess cell health post-staining.

By following this detailed protocol, researchers can effectively utilize carbocyanine dyes for the fluorescent labeling of mitochondria in live cells, enabling the study of cellular health, apoptosis, and mitochondrial function.

References

Application Notes and Protocols for Hitci in vivo Imaging in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hitci (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. These dyes have garnered significant interest in preclinical research due to their intrinsic ability to preferentially accumulate in tumor tissues. This property, coupled with the favorable characteristics of NIR imaging, such as deep tissue penetration and low autofluorescence, makes this compound and related dyes powerful tools for non-invasive in vivo imaging in mouse models of cancer and other diseases.

These application notes provide a comprehensive guide for utilizing this compound for in vivo imaging in mice, covering its mechanism of action, detailed experimental protocols, and data presentation. Due to the limited availability of extensive in vivo data specifically for this compound, information from closely related and structurally similar heptamethine cyanine dyes, such as IR-783 and MHI-148, has been incorporated to provide a thorough and representative guide.

Mechanism of Action: Tumor-Specific Accumulation

The preferential accumulation of heptamethine cyanine dyes like this compound in tumor cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. Following uptake, these dyes tend to concentrate in the mitochondria and lysosomes of cancer cells. This "structure-inherent targeting" obviates the need for conjugation to specific targeting ligands, simplifying probe design and application.

Signaling Pathway of Heptamethine Cyanine Dye Uptake

Data Presentation

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | N/A |

| Molecular Formula | C₂₉H₃₃IN₂ | N/A |

| Molecular Weight | 536.49 g/mol | N/A |

| Appearance | Brown crystalline solid | N/A |

| Solubility | Methanol, Ethanol, DMSO | N/A |

| Excitation Max (λex) | ~740-751 nm (solvent dependent) | [1] |

| Emission Max (λem) | ~778-792 nm (solvent dependent) | [1] |

Table 2: Representative Biodistribution of a Heptamethine Cyanine Dye (IR-783) in Tumor-Bearing Mice

Disclaimer: This data is for IR-783, a structurally similar heptamethine cyanine dye, and is intended to be representative of the expected biodistribution profile of this compound. The data represents the apparent dye concentration (μg/g of tissue) at 24 hours post-intraperitoneal injection.

| Organ | Apparent Dye Concentration (μg/g ± SEM) |

| Tumor | 1.8 ± 0.2 |

| Liver | 1.2 ± 0.15 |

| Kidney | 0.8 ± 0.1 |

| Spleen | 0.6 ± 0.08 |

| Lung | 0.5 ± 0.07 |

| Heart | 0.3 ± 0.05 |

| Muscle | 0.2 ± 0.03 |

Experimental Protocols

Protocol 1: Preparation of this compound for in vivo Injection

Materials:

-

This compound (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Stock Solution Preparation:

-

Due to the hydrophobic nature of this compound, first prepare a stock solution in DMSO.

-

In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to a concentration of 1-5 mg/mL.

-

Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light.

-

-

Working Solution Preparation (for injection):

-

On the day of the experiment, thaw the this compound stock solution at room temperature.

-

Dilute the stock solution with sterile PBS (pH 7.4) to the final desired concentration. Important: To avoid precipitation, add the DMSO stock solution to the PBS and vortex immediately. Do not add PBS to the DMSO stock.

-

The final concentration of DMSO in the injected solution should be kept low (ideally below 10%) to minimize toxicity to the mice.

-

A typical final injection concentration for similar dyes is around 0.5 mg/kg body weight.[2] For a 20g mouse, this would be 10 µg of dye.

-

Filter the final working solution through a 0.22 µm sterile syringe filter before injection to remove any potential aggregates.

-

Protocol 2: in vivo Imaging of this compound in Tumor-Bearing Mice

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Prepared this compound injection solution

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum, Kodak Imaging Station) equipped with appropriate NIR filters

-

Sterile syringes and needles (e.g., 27-30 gauge)

Experimental Workflow Diagram

Procedure:

-

Animal Preparation:

-

Allow mice to acclimate to the laboratory environment.

-

If the mouse strain has dark fur, it is recommended to shave the area of interest to reduce light absorption and scattering.

-

-

Dye Administration:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the injection and imaging procedure.

-

Administer the prepared this compound solution via the desired route. Intravenous (tail vein) injection is common for systemic delivery and biodistribution studies. A typical injection volume for a mouse is 100-200 µL.[2]

-

-

in vivo Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. The stage should be heated to 37°C to maintain the animal's body temperature.

-

Acquire a baseline image before dye injection to assess autofluorescence.

-

Imaging Parameters:

-

Excitation Filter: Select a filter appropriate for this compound's excitation peak (~740 nm).

-

Emission Filter: Select a long-pass filter suitable for this compound's emission peak (~780-800 nm).

-

Exposure Time: This will vary depending on the imaging system and the signal intensity. Start with an auto-exposure setting and then optimize for a good signal-to-noise ratio without saturation. Exposure times can range from seconds to a few minutes.

-

-

Acquire images at various time points post-injection (e.g., 30 min, 1h, 4h, 8h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the dye. Peak tumor accumulation for similar dyes is often observed between 12 and 24 hours.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs.

-

Quantify the average fluorescence intensity (e.g., in photons/sec/cm²/sr) within each ROI.

-

Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing muscle area.

-

-

ex vivo Organ Imaging (Optional):

-

At the final time point, euthanize the mouse according to institutional guidelines.

-

Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of this compound. This can provide more precise localization of the signal.

-

Concluding Remarks

This guide provides a framework for conducting in vivo imaging studies in mice using the NIR fluorescent dye this compound. By leveraging its inherent tumor-targeting properties, researchers can effectively visualize and quantify tumor burden and response to therapy in a non-invasive manner. As with any experimental protocol, optimization of dye concentration, imaging parameters, and time points may be necessary for specific mouse models and research questions.

References

Application Note: Protocol for Covalent Labeling of Antibodies with Hitci-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction This application note provides a detailed protocol for the covalent labeling of antibodies with the near-infrared (NIR) cyanine dye, Hitci, activated with an N-hydroxysuccinimidyl (NHS) ester. This compound is an indocarbocyanine dye with excitation and emission maxima in the NIR region, making it a valuable tool for various in vitro and in vivo imaging applications where minimizing background autofluorescence is critical.[1][2][3] The NHS ester functional group allows for the efficient and stable covalent conjugation of this compound to primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.[][5] This protocol outlines the necessary steps for antibody preparation, conjugation, purification of the labeled antibody, and characterization of the final conjugate.

Materials and Methods

Materials

-

Antibody to be labeled (in an amine-free buffer such as PBS)

-

This compound-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification Column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Microcentrifuge tubes

Experimental Protocols

1. Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer. The presence of primary amines, such as Tris or glycine, in the buffer will compete with the antibody for reaction with the this compound-NHS ester, thereby reducing labeling efficiency.

-

If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or purified using a desalting column.

-

The recommended antibody concentration for labeling is between 2-10 mg/mL for optimal efficiency.

2. Preparation of this compound-NHS Ester Stock Solution

NHS esters are moisture-sensitive and should be handled accordingly.

-

Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution of the this compound-NHS ester by dissolving it in anhydrous DMSO. This should be done immediately before use, as NHS esters are not stable in solution for extended periods.

3. Antibody Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that may require optimization for each specific antibody to achieve the desired degree of labeling (DOL). A typical starting point is a 10-20 fold molar excess of the dye.

-

Dilute the antibody to the desired concentration (e.g., 2 mg/mL) with the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

-

While gently vortexing the antibody solution, slowly add the calculated volume of the 10 mM this compound-NHS ester stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Antibody

Purification is necessary to remove any unreacted, free this compound dye from the antibody-dye conjugate. Gel filtration chromatography is a commonly used method for this purpose.

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.

-

Carefully load the reaction mixture onto the center of the column.

-

Allow the sample to enter the column bed, then begin eluting with the equilibration buffer.

-

The first colored fraction to elute will be the this compound-labeled antibody. The smaller, unreacted dye molecules will elute later. Collect the initial, colored fraction containing the purified conjugate.

An alternative method for purification, especially for multiple small-scale conjugations, is on-bead labeling and purification using Protein A or Protein G magnetic beads.

5. Characterization of the this compound-Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for this compound (approximately 740-751 nm, Amax).

-

Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein Where:

-

CF is the correction factor for the dye at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).

-

-

Calculate the degree of labeling (DOL) using the formula: DOL = Amax / (ε_dye × Protein Concentration (M)) Where:

-

ε_dye is the molar extinction coefficient of this compound at its Amax.

-

The optimal DOL for most antibodies is typically between 2 and 10.

Data Presentation

The following table summarizes key quantitative parameters for a typical antibody labeling experiment with this compound-NHS ester.

| Parameter | Value | Unit | Notes |

| Antibody Concentration | 2 | mg/mL | Optimal range is 2-10 mg/mL. |

| Dye:Antibody Molar Ratio | 15:1 | A starting point for optimization. | |